3,5-Dimethylindan-1-one
Overview
Description
3,5-Dimethylindan-1-one is an organic compound belonging to the indanone family Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring The presence of two methyl groups at the 3 and 5 positions of the indanone structure distinguishes this compound from other indanones
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylindan-1-one typically involves the cyclization of appropriate precursors. One common method is the Friedel-Crafts acylation of 1,3-dimethylbenzene with succinic anhydride, followed by cyclization under acidic conditions. The reaction is usually catalyzed by aluminum chloride (AlCl3) and carried out in an inert solvent such as dichloromethane. The reaction mixture is then heated to promote cyclization, yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylindan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Typical reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3,5-Dimethylindan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Derivatives of this compound are explored for their potential use in treating neurodegenerative diseases and other medical conditions.
Industry: The compound is used in the development of materials with specific properties, such as polymers and dyes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3,5-Dimethylindan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic pathways. The compound’s structure allows it to fit into binding sites of target proteins, influencing their function.
Comparison with Similar Compounds
2,2-Dimethylindan-1-one: Similar structure but with methyl groups at different positions.
2,2-Dimethylindan-1,3-dithione: Contains additional sulfur atoms, affecting its reactivity and properties.
E/Z-2-Benzylidene-5,6-dimethoxy-3,3-dimethylindan-1-one: A derivative with methoxy groups and a benzylidene moiety, used as an aryl hydrocarbon receptor antagonist.
Uniqueness: 3,5-Dimethylindan-1-one is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and biological activity. This distinct structure allows for unique interactions with other molecules, making it valuable for various applications.
Properties
IUPAC Name |
3,5-dimethyl-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-7-3-4-9-10(5-7)8(2)6-11(9)12/h3-5,8H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVYPXDYADGCKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C1C=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629737 | |
Record name | 3,5-Dimethyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17714-57-7 | |
Record name | 3,5-Dimethylindan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017714577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dimethyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20629737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-DIMETHYLINDAN-1-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VZ7QH63ND | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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